molecular formula C10H15N3O B1400566 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1236285-21-4

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1400566
CAS No.: 1236285-21-4
M. Wt: 193.25 g/mol
InChI Key: DEVKWXUWVQMDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a methyl group

Preparation Methods

The synthesis of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 5-methyl-2-pyrimidinylamine with 4-piperidone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Methylpyrimidin-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-methylpyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-11-10(12-7-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVKWXUWVQMDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared from 2-chloro-5-methyl-pyrimidine and 4-hydroxy-piperidine following a procedure analogous to that described in Intermediate 37. LC (method 1): tR=0.48 min; Mass spectrum (ESI+): m/z=194 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
Reactant of Route 3
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.